

Application Note: Analysis of C18 Globotriaosylceramide-d3 by Mass Spectrometry

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Compound of Interest

Compound Name: C18 Globotriaosylceramide-d3

Cat. No.: B15598264

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Globotriaosylceramide (Gb3) is a glycosphingolipid that serves as a critical biomarker for Fabry disease, an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α -galactosidase A.[1] This deficiency leads to the accumulation of Gb3 in various tissues, resulting in severe clinical manifestations affecting the kidneys, heart, and nervous system.[1] [2] Quantitative analysis of Gb3 isoforms in biological matrices like plasma and urine is essential for the diagnosis and monitoring of Fabry disease.[3][4]

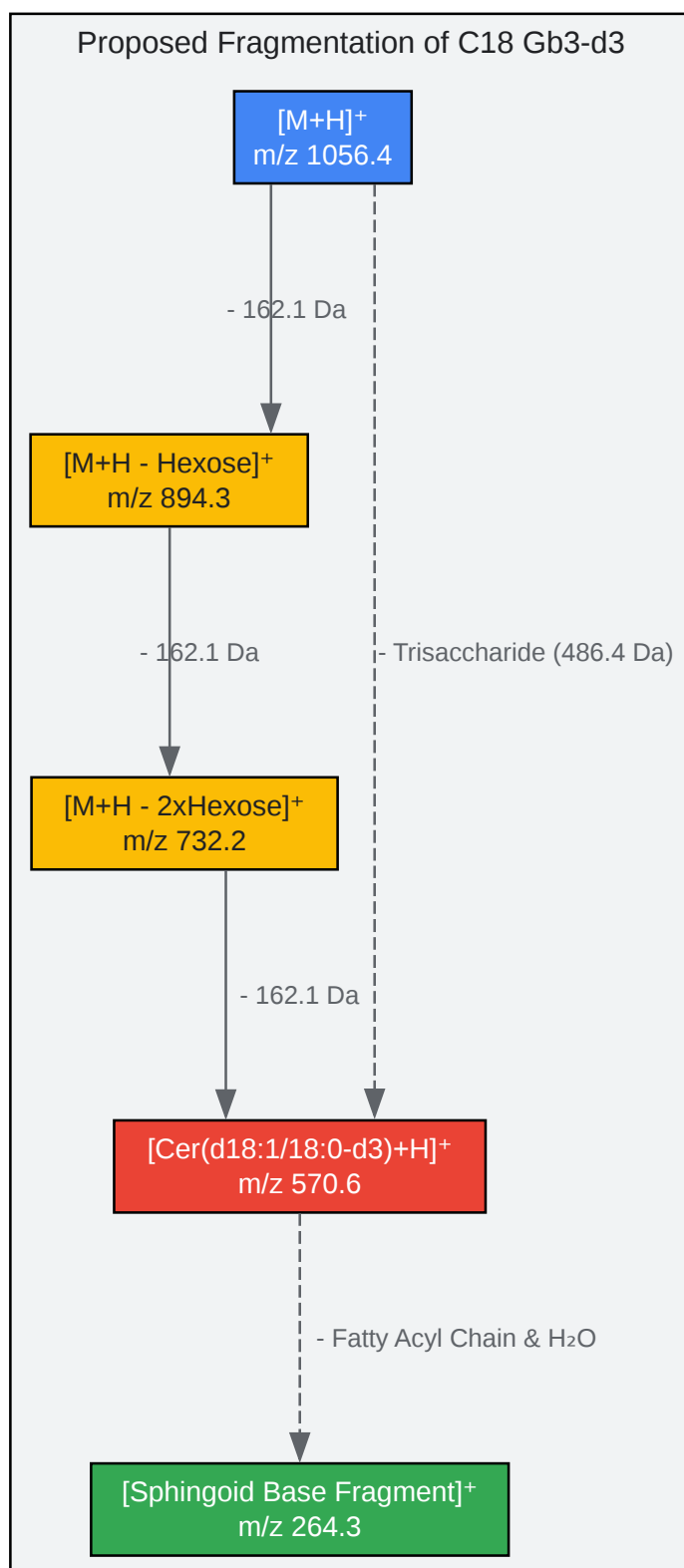
Stable isotope-labeled internal standards are crucial for accurate quantification by mass spectrometry, correcting for matrix effects and variations during sample preparation and analysis. **C18 Globotriaosylceramide-d3** (Gb3(d18:1/18:0-d3)) is a deuterated analog of the common C18:0 isoform of Gb3, making it an ideal internal standard for LC-MS/MS-based quantification assays.[5] This document provides a detailed overview of the mass spectrometric fragmentation pattern of **C18 Globotriaosylceramide-d3** and a standard protocol for its analysis.

Mass Spectrometry Fragmentation Pattern

Under positive ion electrospray ionization (ESI), **C18 Globotriaosylceramide-d3** readily forms protonated molecules ($[M+H]^+$) and sodium adducts ($[M+Na]^+$).^[2] Tandem mass spectrometry (MS/MS) of the protonated precursor ion reveals a characteristic fragmentation pattern dominated by cleavages of the glycosidic bonds and fragmentation of the ceramide backbone.

The primary fragmentation pathways involve the sequential loss of the hexose units from the glycan chain and the cleavage of the sphingoid base. A key diagnostic fragment corresponds to the intact deuterated ceramide backbone, while another characteristic ion results from the cleavage within the sphingosine moiety.

Fragmentation Diagram



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Caption: Proposed MS/MS fragmentation pathway for **C18 Globotriaosylceramide-d3**.

Quantitative Fragmentation Data

The table below summarizes the major ions observed in the MS/MS spectrum of **C18 Globotriaosylceramide-d3**. These transitions are commonly used for developing highly specific and sensitive Multiple Reaction Monitoring (MRM) assays.^[6]

Precursor Ion (m/z)	Product Ion (m/z)	Proposed Identity of Product Ion	Description of Neutral Loss
1056.4 ([M+H] ⁺)	894.3	[M+H - Hex] ⁺	Loss of terminal galactose
1056.4 ([M+H] ⁺)	732.2	[M+H - 2xHex] ⁺	Loss of two hexose units
1056.4 ([M+H] ⁺)	570.6	[Cer(d18:1/18:0-d3)+H] ⁺	Loss of the trisaccharide chain
1056.4 ([M+H] ⁺)	264.3	[Sphingosine(d18:1)-H ₂ O] ⁺	Characteristic sphingoid base fragment

Note: The corresponding unlabeled C18 Globotriaosylceramide (m/z 1053.4) would be expected to fragment to m/z 567.6 and the same sphingoid base fragment at m/z 264.3.

Experimental Protocol: Quantification of Gb3 in Plasma

This protocol outlines a method for the extraction and quantification of Gb3 from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

- C18 Globotriaosylceramide (d18:1/18:0) and **C18 Globotriaosylceramide-d3** (d18:1/18:0-d3) standards^{[5][7]}
- Human Plasma (K2-EDTA)
- Methanol (LC-MS Grade)

- Acetonitrile (LC-MS Grade)
- Water (LC-MS Grade)
- Formic Acid
- Ammonium Formate
- Chloroform

Sample Preparation (Liquid-Liquid Extraction)

- Thaw plasma samples on ice.
- To 50 μ L of plasma, add 10 μ L of the internal standard working solution (C18 Gb3-d3 in methanol).
- Vortex briefly to mix.
- Add 500 μ L of Chloroform:Methanol (2:1, v/v).
- Vortex vigorously for 2 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the lower organic layer to a new microcentrifuge tube.
- Dry the extract under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 80% Mobile Phase B).
- Vortex to mix and transfer to an LC autosampler vial.

LC-MS/MS Method

- LC System: UPLC or HPLC system capable of binary gradient elution.
- Column: C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, <3 μ m).[\[2\]](#)

- Mobile Phase A: Water with 2 mM Ammonium Formate and 0.2% Formic Acid.[6]
- Mobile Phase B: Methanol with 1 mM Ammonium Formate and 0.2% Formic Acid.[6]
- Flow Rate: 0.4 - 0.5 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5-10 µL.
- Gradient:

Time (min)	% Mobile Phase B
0.0	80
8.0	100
10.0	100
10.1	80

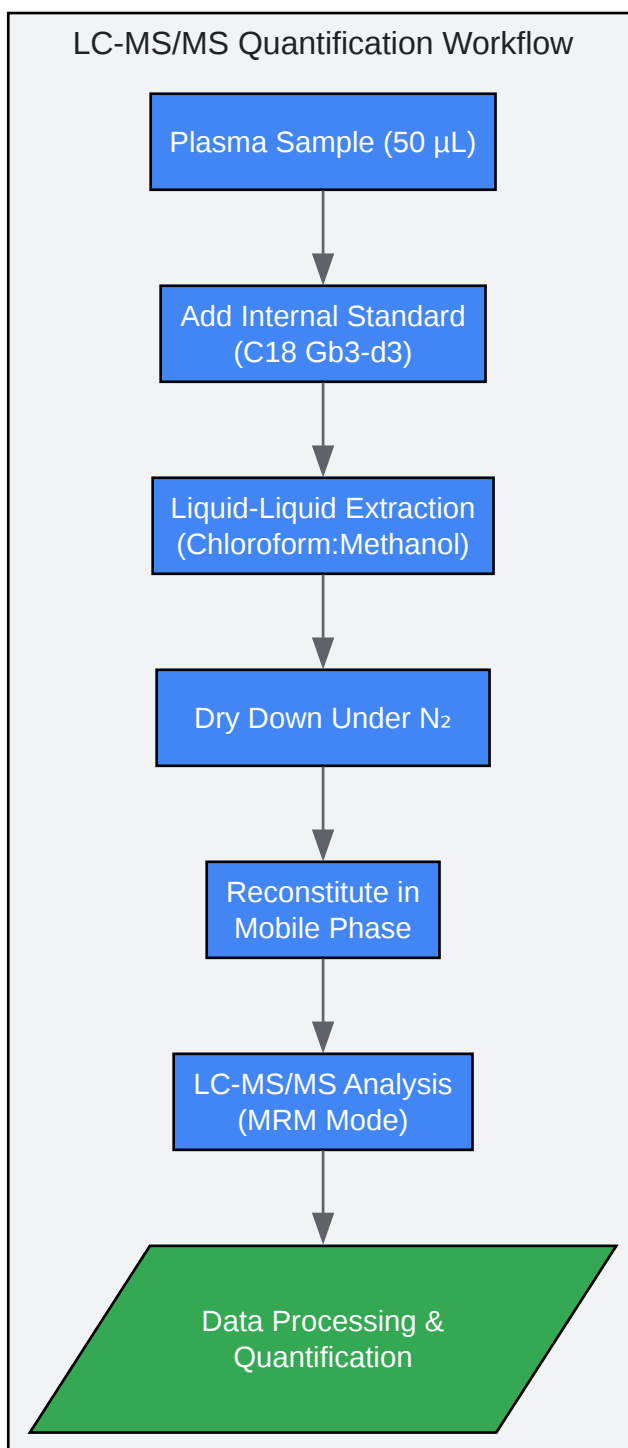
| 12.0 | 80 |

- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
C18 Gb3	1053.4	264.3	(Optimize)

| C18 Gb3-d3 (IS) | 1056.4 | 264.3 | (Optimize) |

Experimental Workflow Diagram



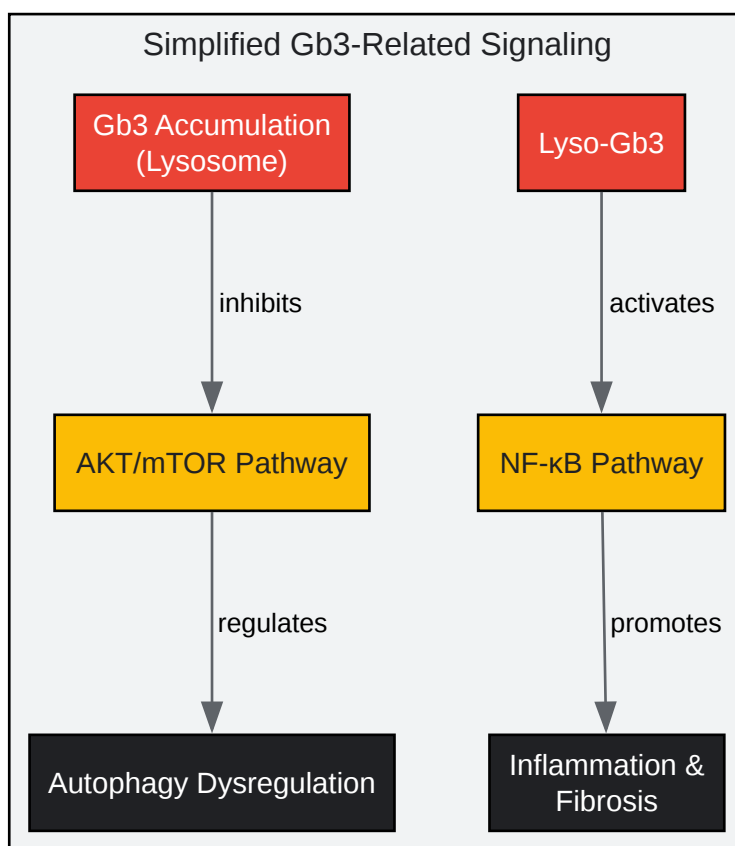
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Caption: General workflow for the quantification of Gb3 in plasma samples.

Associated Signaling Pathways

The accumulation of Gb3 is not merely an inert storage issue; it actively disrupts cellular signaling, contributing to the pathology of Fabry disease. Gb3 and its deacylated form, lyso-Gb3, have been shown to interfere with several key pathways, including those involved in autophagy, inflammation, and fibrosis.[1][8] For instance, Gb3 accumulation can inhibit the AKT/mTOR pathway, leading to dysregulated autophagy.[1][8] Lyso-Gb3 can activate inflammatory pathways like NF- κ B, further promoting cellular damage.[8]

Gb3-Related Cellular Signaling Diagram



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Caption: Simplified diagram of cellular pathways affected by Gb3 and lyso-Gb3.

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